N-(2-methylbutyl)cyclobutanamine
Description
N-(2-methylbutyl)cyclobutanamine is a secondary amine featuring a cyclobutane ring substituted with a 2-methylbutyl group. The cyclobutanamine scaffold is known for its strained four-membered ring, which influences reactivity, solubility, and intermolecular interactions .
Properties
CAS No. |
1248459-58-6 |
|---|---|
Molecular Formula |
C9H19N |
Molecular Weight |
141.25 g/mol |
IUPAC Name |
N-(2-methylbutyl)cyclobutanamine |
InChI |
InChI=1S/C9H19N/c1-3-8(2)7-10-9-5-4-6-9/h8-10H,3-7H2,1-2H3 |
InChI Key |
GDBRNALSUSLATI-UHFFFAOYSA-N |
SMILES |
CCC(C)CNC1CCC1 |
Canonical SMILES |
CCC(C)CNC1CCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Cyclobutanamine Derivatives
Cyclobutanamine derivatives differ primarily in their N-substituents, which significantly alter physical and chemical properties. Key examples from the evidence include:
- Spectral Trends: Benzyl-substituted derivatives (e.g., 9k, 9l) exhibit higher molecular weights and distinct ¹H NMR shifts due to aromatic protons (e.g., δ 7.2–7.4 ppm for benzyl groups) , whereas aliphatic substituents like 2-methylbutyl would show signals in the δ 0.8–1.6 ppm range for branched alkyl chains .
Functional Group Comparisons: Amines vs. Amides and Imines
The 2-methylbutyl moiety appears in non-amine compounds, offering indirect insights:
- N-(2-methylbutyl)acetamide (C1): Found in Bactrocera tryonimales volatiles, this amide constitutes ~10% of the blend and demonstrates moderate volatility .
- (E)-N-(2-methylbutyl)-1-(pyridin-3-yl)methanimine: This imine, identified in pear floral volatiles, has a fruity aroma due to its conjugated system . The cyclobutanamine analog, lacking conjugation, may exhibit less pronounced sensory properties but greater chemical stability.
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